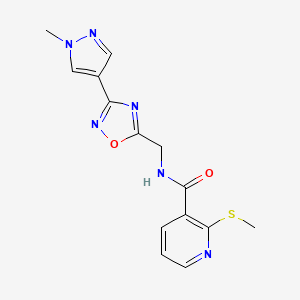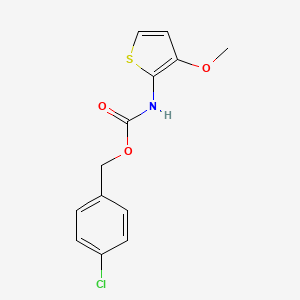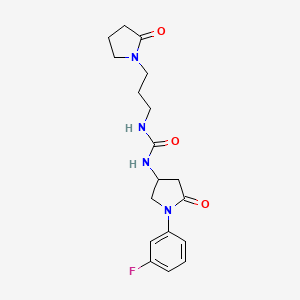
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C18H23FN4O3 and its molecular weight is 362.405. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism and Binge Eating
The orexin system, which includes orexins (OX) and their receptors (OXR), plays a significant role in regulating feeding, arousal, stress, and drug abuse. Research has shown that antagonists targeting the orexin system can modulate compulsive food consumption, highlighting potential therapeutic applications for eating disorders with a compulsive component. For example, compounds like SB-649868, which acts as a dual OX1/OX2R antagonist, have been shown to selectively reduce binge eating in animal models without affecting standard food intake, demonstrating the importance of OX1R mechanisms in binge eating behaviors (Piccoli et al., 2012).
Central Nervous System Agents
A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has been synthesized and evaluated for pharmacological activity. Certain derivatives have demonstrated anxiolytic activity, and modifications to the phenyl ring have been found to impart muscle-relaxant properties that are thought to be centrally mediated. This suggests that specific urea derivatives could serve as potential treatments for anxiety and muscle relaxation (Rasmussen et al., 1978).
Skin Penetration Enhancers
Urea analogues have been assessed as skin penetration enhancers, particularly for the model penetrant 5-fluorouracil. Research has shown that certain urea derivatives can significantly enhance the permeability of compounds through human skin, potentially improving the efficacy of topical formulations (Williams & Barry, 1989).
Sensing Applications
Urea-linked 1,2,3-triazole-based sensors have been synthesized and evaluated for their ability to selectively sense anions and cations. This research demonstrates the utility of urea derivatives in the development of selective sensors, with potential applications in environmental monitoring, diagnostics, and research tools (Rani et al., 2020).
Eigenschaften
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3/c19-13-4-1-5-15(10-13)23-12-14(11-17(23)25)21-18(26)20-7-3-9-22-8-2-6-16(22)24/h1,4-5,10,14H,2-3,6-9,11-12H2,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIHCWRJTMFMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2861857.png)
![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)
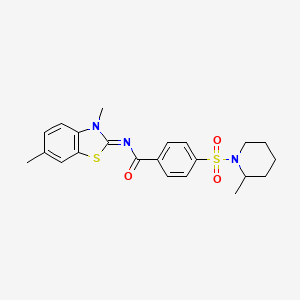
![2-[3-(4-Fluorophenyl)-7,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl]acetamide](/img/structure/B2861861.png)
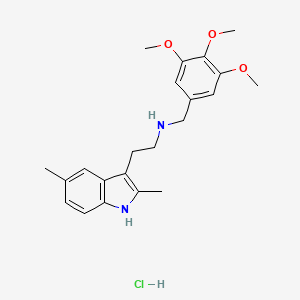
![3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2861864.png)

![methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2861869.png)
![2-[2-(3-Cyclopropyl-6-oxopyridazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B2861872.png)
![N-{3'-acetyl-7-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2861873.png)
![N-(4-methylcyclohexyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2861875.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2861876.png)
